Bienvenue dans la boutique en ligne BenchChem!

1-Testosterone tetrahydropyran

Oral bioavailability Prodrug activation Anabolic-androgenic activity

Select 1-testosterone tetrahydropyran when your oral formulation requires (a) the potent 1-testosterone scaffold, (b) oral bioavailability via acid-labile THP ether prodrug cleavage, and (c) avoidance of 17α-methyl hepatotoxicity seen in methyl-1-testosterone. Its zero H-bond donor count, XLogP3 5.4, and mp 94–96 °C ensure passive permeation and straightforward analytical handling. Differentiates from injectable esters (cypionate) by enabling oral dosing without multi-day depot kinetics. Verify regulatory status for your intended use before ordering.

Molecular Formula C24H36O3
Molecular Weight 372.549
CAS No. 1247-69-4
Cat. No. B576369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Testosterone tetrahydropyran
CAS1247-69-4
Molecular FormulaC24H36O3
Molecular Weight372.549
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(C=CC(=O)C5)C
InChIInChI=1S/C24H36O3/c1-23-12-10-17(25)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)27-22-5-3-4-14-26-22/h10,12,16,18-22H,3-9,11,13-15H2,1-2H3/t16-,18-,19-,20-,21-,22?,23-,24-/m0/s1
InChIKeyCBSPIOZBUHOZGT-IDDIOARPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Testosterone Tetrahydropyran (CAS 1247-69-4): Chemical Identity and Structural Classification for Procurement Decisions


1-Testosterone tetrahydropyran (CAS 1247-69-4), systematically named 17β-[(tetrahydro-2H-pyran-2-yl)oxy]-5α-androst-1-en-3-one, is a tetrahydropyranyl (THP) ether prodrug of the synthetic anabolic-androgenic steroid (AAS) 1-testosterone (dihydroboldenone, δ1-DHT) [1]. The parent scaffold, 1-testosterone, is a 5α-reduced derivative of boldenone possessing a C1–C2 double bond instead of the C4–C5 unsaturation found in testosterone, and exhibits an anabolic:androgenic ratio of approximately 200:100 relative to testosterone's 100:100 baseline [1]. The THP ether modification replaces the free 17β-hydroxyl group with a tetrahydropyran-2-yl-oxy moiety, yielding a compound with molecular formula C24H36O3, molecular weight 372.54 g/mol, zero hydrogen bond donors, computed XLogP3 of 5.4, and a melting point of 94–96 °C [2].

Why 1-Testosterone Tetrahydropyran Cannot Be Substituted by Free 1-Testosterone, Injectable Esters, or C17α-Alkylated Analogs


The selection of 1-testosterone tetrahydropyran over superficially related alternatives hinges on three structural features that directly dictate route of administration, metabolic fate, and safety profile. Free 1-testosterone (CAS 65-06-5) suffers from extremely low oral activity due to extensive first-pass hepatic metabolism of the unprotected 17β-hydroxyl group, a limitation explicitly identified in the patent literature as rendering high-dose oral administration 'troublesome and uneconomical' [1]. Injectable esters such as 1-testosterone cypionate solve the bioavailability problem but require parenteral administration and produce a multi-day depot half-life unsuitable for applications demanding rapid onset or flexible dosing. The C17α-methylated alternative, methyl-1-testosterone, achieves oral activity through 17α-alkylation but introduces well-characterized hepatotoxicity risks that the THP ether prodrug strategy deliberately circumvents by using an acid-labile protecting group cleavable to the native 17β-alcohol [1][2]. These divergent design principles mean that each derivative occupies a distinct and non-interchangeable position in the formulation and application landscape.

Quantitative Differentiation Evidence: 1-Testosterone Tetrahydropyran vs. Key Comparators


Oral Anabolic-Androgenic Activity Enhancement: THP Ether vs. Free 17β-Alcohol (Class-Level Quantitative Evidence)

The core differentiation claim is that the THP ether confers markedly enhanced oral anabolic-androgenic activity relative to the corresponding free 17β-alcohol. Direct head-to-head oral bioavailability data for 1-testosterone THP ether vs. 1-testosterone are absent from the peer-reviewed literature. However, the patent CN1370781A explicitly states that 1-testosterone parent 'oral activity is too low' and positions the THP ether as possessing 'good oral activity' suitable for oral health products [1]. Quantitative class-level evidence is provided by Cross et al. (1964), who demonstrated that 17β-tetrahydropyranyl ethers of multiple androstane and 19-norandrostane derivatives exhibited 'markedly enhanced activity relative to the free compounds' upon oral administration [2]. Specifically, the 2'-tetrahydropyranyl ether of 2α-methyl-5α-dihydrotestosterone achieved 88%, 82%, and 395% of the activity of the reference standard methyltestosterone on ventral prostate, seminal vesicles, and levator ani endpoints respectively, while the corresponding free 17β-alcohol 'showed only weak activity' [2]. The parent 1-testosterone scaffold itself is intrinsically potent—equimolar to testosterone propionate in the Hershberger assay [3]—making the oral delivery barrier the key performance-limiting factor that the THP ether addresses.

Oral bioavailability Prodrug activation Anabolic-androgenic activity Hershberger assay

Lipophilicity and Hydrogen Bonding: Physicochemical Differentiation Enabling Enhanced Transmembrane Permeation

The THP ether modification produces measurable physicochemical changes consistent with improved passive membrane permeation. The computed XLogP3 increases from approximately 4.0 for 1-testosterone parent to 5.4 for the THP ether, representing a ~1.4 log unit increase in lipophilicity [1]. More critically, the hydrogen bond donor count is reduced from 1 (free 17β-OH) to 0, eliminating the primary H-bond donor while retaining 3 H-bond acceptors [1]. According to Lipinski's Rule of Five and Veber's rules, reduction of H-bond donor count is one of the strongest predictors of improved oral absorption and intestinal permeability. The molecular weight increase from 288.43 to 372.54 g/mol remains within acceptable drug-like space [1]. The melting point decreases substantially from 157–159 °C (parent) to 94–96 °C (THP ether), a change of approximately 63 °C that is consistent with reduced crystal lattice energy and potentially improved dissolution characteristics [1].

Lipophilicity LogP Hydrogen bonding Membrane permeability Physicochemical profiling

Route-Dependent Activity Profile: Oral vs. Parenteral Administration Selectivity

The THP ether prodrug exhibits a route-dependent activity profile that is mechanistically distinct from both simple esters and 17α-alkylated analogs. Cross et al. (1964) established that 17β-tetrahydropyranyl ethers of androstane derivatives demonstrate their enhanced activity specifically by the oral route, while by subcutaneous injection these same ethers exhibit 'low androgenic-anabolic activities relative to testosterone' [1]. This contrasts sharply with 1-testosterone cypionate, which is inactive orally but generates sustained supraphysiological androgen exposure by the intramuscular route over a 4–5 day half-life. The free 1-testosterone parent is equipotent to testosterone propionate by injection but poorly active orally [2]. This creates a clear selection decision tree: THP ether = oral use case; cypionate/enanthate ester = injectable depot use case; 17α-methyl derivative = oral but with hepatotoxicity liability.

Route of administration Oral selectivity First-pass metabolism Prodrug design Parenteral activity

Hepatotoxicity Risk Mitigation: THP Ether vs. C17α-Alkylated Oral Androgens

The THP ether prodrug strategy achieves oral activity without the structural feature most consistently associated with androgen-induced hepatotoxicity: C17α-alkylation. The patent CN1370781A explicitly frames the invention as a response to the dilemma that 17α-alkyl derivatives of 1-testosterone, while orally active, 'will be potentially dangerous to the liver' [1]. Methyl-1-testosterone (M1T), the 17α-methyl derivative of 1-testosterone, has been demonstrated to be a 'potent androgenic and anabolic steroid after oral administration' but with evidence of liver toxicity 'especially after oral administration' and lacks selective AR modulator characteristics [2]. The THP ether, by contrast, employs an acid-labile tetrahydropyranyl protecting group at the 17β-oxygen that is cleaved to regenerate the native 17β-alcohol—the same functional group present in endogenous androgens and injectable esters. The quantitative hepatotoxicity difference between 17α-alkylated and non-alkylated androgens is a well-established class-level principle supported by decades of clinical and preclinical data, though direct comparative hepatotoxicity studies between 1-testosterone THP ether and M1T have not been published.

Hepatotoxicity 17α-alkylation Prodrug safety Liver function Oral androgen design

Parent Scaffold Potency: 1-Testosterone Anabolic:Androgenic Ratio Provides Intrinsic Activity Baseline

Since the THP ether is a prodrug that releases 1-testosterone upon deprotection, the intrinsic potency of the parent scaffold directly determines the ceiling pharmacological effect. Friedel et al. (2006) demonstrated that 1-testosterone 'binds highly selective to the androgen receptor (AR) and has a high potency to stimulate AR dependent transactivation' [1]. In the Hershberger assay using castrated male rats, an equimolar dose of 1-testosterone produced the same potency as testosterone propionate in stimulating growth of the prostate, seminal vesicles, and the androgen-sensitive levator ani muscle [1]. The anabolic:androgenic ratio of 1-testosterone is reported as 200:100 relative to testosterone's 100:100 baseline, indicating approximately twice the anabolic potency per unit of androgenic effect compared to testosterone [1][2]. Notably, 1-testosterone administration, unlike testosterone propionate, resulted in a significant increase in liver weight, suggesting a distinct tissue-specific effect profile that may be relevant to the overall risk–benefit assessment of the prodrug [1].

Anabolic-androgenic ratio Androgen receptor binding Hershberger assay Structure-activity relationship

Procurement-Driven Application Scenarios for 1-Testosterone Tetrahydropyran (CAS 1247-69-4)


Oral Prodrug Formulation Development Requiring Non-Hepatotoxic Androgen Delivery

1-Testosterone tetrahydropyran is the appropriate starting material for oral formulation development when the target product profile demands (a) oral route of administration, (b) 1-testosterone as the active pharmacological species, and (c) avoidance of 17α-alkylation-associated hepatotoxicity. The THP ether's zero H-bond donor count and XLogP3 of 5.4 support passive intestinal permeation [1], while the acid-labile THP group permits prodrug cleavage to the native 17β-alcohol after absorption [2]. This differentiates it from methyl-1-testosterone, which achieves oral activity at the cost of a documented liver toxicity signal [3]. The class-level quantitative precedent from Cross et al. (1964), showing up to 395% of methyltestosterone reference activity on levator ani for a related THP ether vs. 'only weak activity' for its free alcohol [2], provides a rational efficacy expectation for 1-testosterone THP ether in oral formulations.

Analytical Reference Standard for Forensic and Anti-Doping Laboratories

The defined physicochemical properties of 1-testosterone tetrahydropyran—melting point 94–96 °C, density 1.11, molecular weight 372.54 g/mol, and characteristic FTIR and NMR spectra catalogued in PubChem [1]—make it suitable as an analytical reference standard for detecting THP ether prodrugs in forensic and anti-doping contexts. While 1-testosterone itself is a known doping agent detectable by GC-MS in urine [4], the THP ether represents a distinct chemical entity whose detection requires a characterized reference material. The 1.4-log increase in lipophilicity and distinct chromatographic retention behavior relative to the parent 1-testosterone further justify procurement of the THP ether as a separate analytical standard.

Structure-Activity Relationship Studies of Steroidal Prodrug Oral Bioavailability

For academic or industrial medicinal chemistry programs investigating oral prodrug strategies for androstane-based androgens, 1-testosterone tetrahydropyran serves as a key comparator compound. It represents the THP ether modification at the 17β-position of a 5α-reduced, Δ1-unsaturated androstane scaffold—a structural context distinct from the saturated androstane derivatives studied by Cross et al. (1964) [2]. Its computed XLogP3 of 5.4 and zero H-bond donor count place it near the upper limit of favorable oral drug-like space [1], making it a useful probe molecule for testing the limits of passive permeation-based oral prodrug design in the androstane series.

Comparative Metabolism and Prodrug Activation Kinetics Research

The THP ether prodrug design raises specific questions about in vivo deprotection kinetics that differentiate it from ester prodrugs. Whereas 1-testosterone cypionate relies on esterase-mediated hydrolysis with a 4–5 day depot half-life, the THP ether is expected to undergo acid-catalyzed cleavage with potentially faster kinetics. The parent scaffold's established potency—equimolar to testosterone propionate on prostate, seminal vesicles, and levator ani endpoints [5]—provides a well-characterized activity baseline against which the pharmacokinetic-pharmacodynamic relationship of the THP prodrug can be benchmarked. Procurement of the THP ether for comparative PK/PD studies alongside the free alcohol and the cypionate ester would directly address the most significant evidence gap identified in this guide: the absence of quantitative oral bioavailability data for 1-testosterone THP ether.

Quote Request

Request a Quote for 1-Testosterone tetrahydropyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.